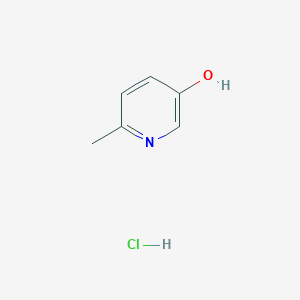

6-Methylpyridin-3-ol hydrochloride

Description

6-Methylpyridin-3-ol hydrochloride is a pyridine derivative characterized by a hydroxyl group at the 3-position and a methyl group at the 6-position of the pyridine ring, with a hydrochloride counterion enhancing its solubility and stability. Hydrochloride salts of pyridine derivatives are commonly employed in pharmaceutical and life sciences research due to improved bioavailability and handling characteristics .

Properties

IUPAC Name |

6-methylpyridin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO.ClH/c1-5-2-3-6(8)4-7-5;/h2-4,8H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZKZGCAKXPRIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyridin-3-ol hydrochloride typically involves the methylation of pyridin-3-ol. One common method is the reaction of pyridin-3-ol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield 6-Methylpyridin-3-ol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The hydrochloride salt is typically obtained by crystallization from an aqueous solution of the free base and hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions: 6-Methylpyridin-3-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 6-methylpiperidin-3-ol using reducing agents like lithium aluminum hydride.

Substitution: The methyl group can be substituted with other functional groups through reactions such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: 6-Methylpyridin-3-one.

Reduction: 6-Methylpiperidin-3-ol.

Substitution: 6-Halogenated methylpyridin-3-ol derivatives.

Scientific Research Applications

6-Methylpyridin-3-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antioxidant due to its ability to scavenge free radicals.

Medicine: Explored for its potential therapeutic effects, including neuroprotective properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methylpyridin-3-ol hydrochloride involves its interaction with various molecular targets. It can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage to cells. Additionally, it may interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations

- 6-(Hydroxymethyl)pyridin-3-ol hydrochloride (CAS 74386-51-9) Structure: Differs by a hydroxymethyl (–CH₂OH) group at the 6-position instead of methyl. Applications: Not explicitly stated, but hydroxymethyl groups are common in prodrug design.

2-(tert-Butyl)-6-methylpyridin-3-ol hydrochloride (CAS 70553-91-2)

Halogenated Derivatives

- C-(6-Chloro-pyridin-3-yl)-Methylamine hydrochloride (CAS 153471-65-9) Structure: Chlorine at the 6-position and an amine (–CH₂NH₂) at the 3-position. The amine group allows for salt formation, improving solubility . Applications: Intermediate in synthesizing kinase inhibitors or antimicrobial agents.

Fused-Ring Systems

- 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride (CAS 1006-21-9)

Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | Not explicitly provided | C₆H₈ClNO | ~161.59 (estimated) | Methyl and hydroxyl on pyridine |

| 6-(Hydroxymethyl)pyridin-3-ol HCl | 74386-51-9 | C₆H₈ClNO₂ | 177.59 | Hydroxymethyl substitution |

| 2-(tert-Butyl)-6-methylpyridin-3-ol HCl | 70553-91-2 | C₁₀H₁₆ClNO | 217.69 | Bulky tert-butyl group |

| (3R,6S)-6-Methylpiperidin-3-ol HCl | 2227198-81-2 | C₆H₁₄ClNO | 151.63 | Piperidine backbone |

Notes:

Receptor Targeting

- Lidamidine Hydrochloride : An α2-adrenergic receptor agonist, structurally distinct but highlights the role of hydrochloride salts in enhancing gastrointestinal activity .

- YM-58790 Hydrochloride : A potent M3 muscarinic receptor antagonist (Ki = 15 nM), demonstrating how pyridine derivatives are optimized for receptor selectivity .

Stability in Formulations

- Hydrochloride salts of pyridine derivatives (e.g., famotidine HCl) exhibit predictable dissolution kinetics, critical for sustained-release formulations .

- Stability studies on dosulepin hydrochloride suggest that steric hindrance (as in 2-(tert-butyl)-6-methylpyridin-3-ol HCl) reduces degradation under accelerated conditions .

Pharmacological Potential

- This compound : Likely explored for antimicrobial or anti-inflammatory applications, given the prevalence of methylpyridines in antibiotic scaffolds (e.g., Chlortetracycline derivatives) .

- Fused-ring analogs : Used in neurological research due to their ability to cross the blood-brain barrier (e.g., NMDA receptor antagonists) .

Biological Activity

6-Methylpyridin-3-ol hydrochloride, a compound belonging to the pyridine derivative class, has garnered attention for its diverse biological activities. This article delves into its antimicrobial, antifungal, and potential therapeutic properties, supported by research findings and case studies.

Chemical Structure and Properties

Chemical Formula: C6H7ClN2O

Molecular Weight: 162.58 g/mol

The compound features a hydroxyl group (-OH) and a methyl group (-CH₃) on the pyridine ring, contributing to its biological reactivity. The hydrochloride form enhances its solubility in aqueous environments, which is crucial for biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 62.5 μM .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625–62.5 |

| Enterococcus faecalis | 62.5–125 |

| Escherichia coli | 100 |

The compound's mechanism of action involves inhibition of protein synthesis and disruption of nucleic acid production, which are critical for bacterial growth and replication .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal efficacy against pathogens like Candida albicans. The compound showed MIC values comparable to fluconazole, a standard antifungal treatment .

Table 2: Antifungal Activity

| Fungal Strain | MIC (μM) |

|---|---|

| Candida albicans | 6.5 |

| Trichophyton interdigitale | Not specified |

The antifungal action is attributed to the compound's ability to interfere with fungal cell wall synthesis and membrane integrity .

The biological activity of this compound can be explained through its interaction with specific molecular targets. The hydroxyl group is believed to participate in hydrogen bonding with enzyme active sites, enhancing binding affinity and subsequently inhibiting enzymatic functions critical for microbial survival. Moreover, the chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or disruption of cellular processes.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The results indicated that this compound exhibited a broad spectrum of activity against both bacteria and fungi, supporting its potential as a therapeutic agent .

- Neuroprotective Potential : Emerging research suggests that compounds similar to this compound may have neuroprotective effects. Preliminary studies indicate that these compounds could serve as lead candidates for developing treatments for neurodegenerative disorders due to their ability to cross the blood-brain barrier.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-methylpyridin-3-ol hydrochloride, and how do reaction conditions influence product purity?

- Synthesis Methods :

- Oxidation/Reduction : Use potassium permanganate (KMnO₄) for selective oxidation of methyl groups or sodium borohydride (NaBH₄) for stabilizing intermediates .

- Nucleophilic Substitution : React 3-hydroxypyridine derivatives with methyl halides under basic conditions (e.g., NaH or K₂CO₃) .

- Hydrochloride Salt Formation : Treat the free base with HCl gas or concentrated HCl in anhydrous solvents to improve stability .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- X-ray Crystallography : Resolve stereochemistry and confirm crystal packing using SHELX software for refinement .

- NMR Spectroscopy : Analyze ¹H/¹³C NMR to verify substituent positions (e.g., methyl at C6 and hydroxyl at C3) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 144.08 for the free base) .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Enzyme Inhibition : The hydroxyl group forms hydrogen bonds with active sites (e.g., kinases), while the methyl group enhances hydrophobic interactions .

- Scaffold for Drug Design : Used to synthesize analogs targeting neurodegenerative diseases or antimicrobial agents due to pyridine’s bioisosteric properties .

Advanced Research Questions

Q. How does stereochemistry at the methyl and hydroxyl positions affect biological activity?

- Case Study : (3S,6R)-6-methylpiperidin-3-ol hydrochloride (CAS 40336-05-8) shows distinct receptor-binding affinity compared to its (3R,6S) isomer due to spatial alignment with chiral targets .

- Methodological Insight : Use chiral HPLC or enzymatic resolution to separate enantiomers and compare IC₅₀ values in assays .

Q. What strategies resolve contradictions in reported reaction yields for synthesizing this compound?

- Data Analysis :

- Catalyst Optimization : Replace traditional bases (e.g., NaH) with phase-transfer catalysts to improve reproducibility .

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., over-oxidized pyridine-N-oxides) that reduce yields .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Docking Studies : Simulate binding to β3-adrenergic receptors using AutoDock Vina, highlighting the hydroxyl group’s role in H-bonding with Ser³⁰⁷ .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize analogs for synthesis .

Methodological and Safety Questions

Q. What precautions are essential when handling this compound in the lab?

- Safety Protocols :

- Use PPE (gloves, goggles) due to irritant properties; avoid inhalation of hydrochloride dust .

- Store in airtight containers under nitrogen to prevent hygroscopic degradation .

Q. How is the compound’s solubility profile leveraged in formulation studies?

- Solubility Data :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.